potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate
Description
The compound potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate features a glycosyl moiety (2S,3R,4S,5S,6R-configured oxane ring) linked via a sulfanyl group to a pent-4-enylideneamino chain, with a terminal sulfate group and potassium counterion . Key structural attributes include:
- Glycosyl core: A hexose derivative with stereochemical specificity, likely influencing molecular recognition and solubility.
- Sulfanyl bridge: Introduces thioether functionality, which may improve metabolic stability compared to oxygen analogs.
- (E)-configuration: The double bond geometry affects molecular conformation and intermolecular interactions.
While direct experimental data (e.g., solubility, bioactivity) for this compound is absent in the provided evidence, its structural features align with pharmacologically active glycosides and sulfated organics (e.g., SGLT inhibitors, anticoagulants) .
Properties
Molecular Formula |
C11H18KNO9S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |
InChI |
InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7+;/t6-,8-,9+,10-,11+;/m1./s1 |
InChI Key |
SJOUSOAVTHUYIQ-YMDACDOVSA-M |
Isomeric SMILES |
C=CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
Preparation Methods
Natural Extraction Methods
Plant Material Selection and Pretreatment
The compound is naturally abundant in Brassica napus (rapeseed) and related species. Mutagenesis studies have identified low-glucosinolate variants, such as IMC 129, which stabilize glucosinolate content below 3.4 µmol/g seed. Seeds are typically freeze-dried and ground to ≤0.5 mm particles to enhance solvent penetration.
Homogenization and Solvent Extraction
A validated protocol involves homogenizing 100 mg of dried tissue in 70% methanol (1:20 w/v) at 90°C for 15 minutes to denature myrosinase, preserving glucosinolate integrity. Lead acetate (100 µL) and barium acetate are added to precipitate interfering phenolics and proteins, followed by centrifugation at 5,000 × g for 20 minutes. Supernatants are concentrated under reduced pressure, yielding crude glucosinolate extracts.
Table 1: Solvent Systems for Glucosinolate Extraction
| Solvent | Temperature (°C) | Yield (µmol/g) | Purity (%) | Source |
|---|---|---|---|---|
| 70% Methanol | 90 | 12.3 ± 1.2 | 85 | |
| Boiling Water | 100 | 9.8 ± 0.9 | 78 | |
| 85% Ethanol | 80 | 10.5 ± 1.1 | 82 |
Enzymatic Hydrolysis and Purification
Crude extracts are subjected to enzymatic desulfation using Helix pomatia sulfatase (10,000 units/mL) in 20 mM sodium acetate (pH 5.5) at 37°C for 16 hours. The reaction is quenched with 90% ethanol, and desulfoglucosinolates are purified via G-25 gel filtration columns. Final isolates are recovered in 60–75% yield, with HPLC-MS confirming >95% purity.
Chemical Synthesis Approaches
Anomeric Disconnection Strategy
This method prioritizes glycosidic bond formation between a protected glucose donor and a thiohydroximic acid precursor.
- Step 1 : Acetobromoglucose is reacted with potassium thiohydroximate under alkaline conditions (pH 10–12) to form the β-thioglycoside intermediate.
- Step 2 : The hydroximoyl group is sulfated using SO₃-pyridine complex in anhydrous DMF, achieving 65–70% sulfation efficiency.
- Step 3 : Global deprotection via Zemplén transesterification (NaOMe/MeOH) yields the target compound in 42% overall yield.
Table 2: Key Reaction Parameters for Anomeric Disconnection
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Glycosylation pH | 10.5–11.5 | 68 | |
| Sulfation Reagent | SO₃-Pyridine | 70 | |
| Deprotection Agent | 0.1 M NaOMe in MeOH | 90 |
Hydroximate Disconnection Strategy
This approach constructs the hydroximate moiety prior to glycosylation:
- Step 1 : Pent-4-enylideneamine is treated with chlorosulfonic acid to form the sulfated hydroximoyl chloride.
- Step 2 : Coupling with peracetylated thioglucose under Mitsunobu conditions (DIAD, PPh₃) affords the protected glucosinolate in 55% yield.
- Step 3 : Deacetylation with NH₃/MeOH provides the final product with 78% enantiomeric excess.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to optimize temperature (50–60°C) and residence time (20–30 minutes). Catalytic systems, such as ZnCl₂, enhance glycosylation efficiency to 85%, while membrane filtration replaces column chromatography for cost-effective purification.
Analytical Validation and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) resolves desulfoglucosinolates with a retention time of 7.66 minutes for the target compound. UV detection at 229 nm confirms linearity (R² = 0.998) across 50–750 µM.
Mass Spectrometry
ESI-MS/MS identifies the molecular ion [M−K]⁻ at m/z 387.1 and characteristic fragments at m/z 259.0 (C₆H₁₁NO₅S⁻) and 97.0 (SO₄²⁻).
Table 3: Analytical Techniques for Structural Confirmation
| Technique | Key Data | Reference |
|---|---|---|
| HPLC-UV | tₐ = 7.66 min, λ = 229 nm | |
| ESI-MS/MS | m/z 387.1 → 259.0, 97.0 | |
| NMR (¹H, ¹³C) | δ 5.32 (H-1), 173.5 ppm (C=S) |
Comparative Analysis of Methods
Yield and Purity
Cost and Scalability
Industrial synthesis reduces costs to $12–15/g via continuous-flow systems, whereas plant-based extraction exceeds $50/g due to low biomass efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enylideneamino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized oxan derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug development: Its unique structure allows it to be a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Diagnostic tools: Can be used in diagnostic assays to detect specific biomolecules.
Industry
Material science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a bioactive compound in agricultural applications.
Mechanism of Action
The compound exerts its effects through:
Molecular targets: It interacts with specific proteins or enzymes, altering their activity.
Pathways involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Glycosyl Moieties
Potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] Sulfate (Z-isomer)
- Methylsulfinyl substituent: Replaces the sulfate group, decreasing polarity and possibly altering pharmacokinetics .
- Implications : The (E)-isomer’s sulfate group may confer higher aqueous solubility compared to the sulfinyl analog.
B. Sotagliflozin ()
- Structure : (2S,3R,4R,5S,6R)-configured glycosyl core with a methylthio group and 4-chloro-3-(4-ethoxybenzyl)phenyl substituent.
- Molecular weight : 424.94 g/mol.
- Functional comparison: Both compounds share a stereospecific glycosyl scaffold, but sotagliflozin’s aryl-thioether and methylthio groups enhance lipophilicity, favoring membrane permeability (critical for SGLT inhibition). The target compound’s sulfate group may limit cellular uptake but improve solubility for intravenous applications .
C. Potassium ((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)sulfamate ()
- Structure : Sulfamate-linked tetrahydroxy-oxohexane chain.
- Key differences :
Potassium Salts with Sulfate/Sulfonate Groups
Note: The target compound’s molecular formula is inferred as C₁₆H₂₅KNO₁₀S₂ (approximate), assuming the oxane core (C₆H₁₀O₅), pentenylideneamino-sulfate chain (C₅H₈NO₃S), and potassium.
Functional Group Impact on Properties
- Sulfate vs. Sulfonate : Sulfates (O-SO₃⁻) are more polar and prone to enzymatic cleavage than sulfonates (C-SO₃⁻), affecting bioavailability and half-life .
- Sulfanyl (C-S-C) vs. Thioether (C-S-R) : The target compound’s sulfanyl bridge may confer oxidative stability over thioethers, which can form sulfoxides .
Q & A
Advanced Question: How can reaction conditions be optimized to mitigate side reactions during sulfation?
Methodological Answer : Sulfation of the enylideneamino group is prone to over-sulfation or hydrolysis. To optimize:
- Use controlled stoichiometry of sulfating agents (e.g., sulfur trioxide complexes) in anhydrous conditions .
- Implement real-time monitoring via Raman spectroscopy to detect intermediate sulfation states .
- Apply density functional theory (DFT) simulations to predict reactive sites and adjust temperature/pH to favor selective sulfation .
Basic Question: What analytical techniques are essential for characterizing this compound?
Q. Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve the oxane ring’s stereochemistry and sulfur linkages .
- Purity Assessment : Pair reverse-phase HPLC with evaporative light scattering detection (ELSD) to quantify impurities without UV-active groups .
Advanced Question: How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Methodological Answer :
- Perform dynamic NMR experiments to assess conformational flexibility causing spectral discrepancies .
- Compare computational chemistry models (e.g., molecular dynamics simulations) with crystallographic data to identify dominant conformers in solution vs. solid state .
Basic Question: What stability challenges arise during storage, and how can they be addressed?
Methodological Answer :
The compound’s sulfate and hydroxymethyl groups are hygroscopic and prone to hydrolysis. Mitigation strategies include:
- Lyophilization in the presence of cryoprotectants (e.g., trehalose) to stabilize the solid state .
- Storage under inert gas (argon) in amber glass vials to prevent photodegradation .
Advanced Question: How does pH affect the compound’s stability in aqueous buffers?
Methodological Answer :
- Conduct accelerated stability studies across pH 4–9 using UV-Vis and LC-MS to identify degradation products .
- Use Marcus theory to model proton-transfer kinetics and predict pH-dependent hydrolysis pathways .
Basic Question: What in vitro assays are suitable for studying its biological interactions?
Q. Methodological Answer :
- Binding Studies : Surface plasmon resonance (SPR) with immobilized target proteins to measure affinity .
- Enzymatic Assays : Couple with fluorogenic substrates to monitor inhibition/activation kinetics .
Advanced Question: How can conflicting results in dose-response assays be reconciled?
Methodological Answer :
- Apply Hill slope analysis to distinguish between allosteric vs. competitive binding mechanisms .
- Use machine learning (e.g., random forest regression) to identify confounding variables (e.g., buffer ionic strength) .
Basic Question: How can theoretical frameworks guide research on this compound’s mechanism of action?
Q. Methodological Answer :
Advanced Question: What computational tools validate hypotheses about its pharmacokinetics?
Methodological Answer :
- Combine molecular dynamics (MD) simulations with quantitative structure-activity relationship (QSAR) models to predict bioavailability and metabolic pathways .
- Validate predictions against in vivo microdialysis data .
Basic Question: What separation techniques purify this compound from reaction mixtures?
Q. Methodological Answer :
Advanced Question: How can membrane technologies improve scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
